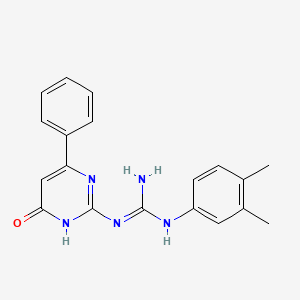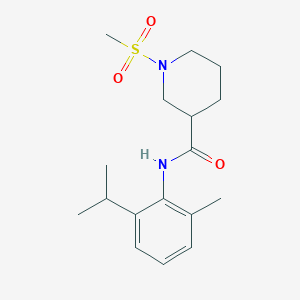
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)guanidine, commonly known as DMPPG, is a compound that has caught the attention of the scientific community due to its potential applications in various fields. DMPPG is a guanidine derivative that is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Wirkmechanismus
The exact mechanism of action of DMPPG is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. DMPPG has been shown to increase GABA levels in the brain, which leads to its anticonvulsant and anxiolytic effects. DMPPG has also been shown to modulate the activity of voltage-gated sodium channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
DMPPG has been shown to have various biochemical and physiological effects, including increasing GABA levels in the brain, modulating the activity of voltage-gated sodium channels, and reducing glutamate levels. DMPPG has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMPPG has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, DMPPG also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for DMPPG research, including further studies on its mechanism of action, its potential use as a diagnostic tool for various diseases, and its potential applications in drug development. DMPPG may also have potential applications in the treatment of epilepsy, anxiety disorders, and chronic pain. Further studies are needed to fully understand the potential of DMPPG in these areas.
Conclusion:
DMPPG is a compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its synthesis method has been optimized to produce high yields of DMPPG with high purity. DMPPG has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models, and it may have potential applications in the treatment of various diseases. Further studies are needed to fully understand the potential of DMPPG in these areas.
Synthesemethoden
DMPPG is synthesized using a specific method that involves the reaction of 3,4-dimethylphenyl isocyanate with 6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinecarboxylic acid. The resulting product is then treated with guanidine hydrochloride to obtain DMPPG. This method has been optimized to produce high yields of DMPPG with high purity.
Wissenschaftliche Forschungsanwendungen
DMPPG has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. DMPPG has also been studied for its potential use as a diagnostic tool for various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-12-8-9-15(10-13(12)2)21-18(20)24-19-22-16(11-17(25)23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H4,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXAVQFEXBWHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C3=CC=CC=C3)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B6061052.png)
![N-1,3-benzothiazol-2-yl-2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061054.png)
![3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6061067.png)
![5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6061075.png)
![1-(4-bromophenyl)-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061076.png)
![{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B6061083.png)
![1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B6061097.png)
![N-(4-methoxybenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6061098.png)
![1-(4-fluorobenzyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6061099.png)
![ethyl 4-[(1-isopropyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6061102.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6061107.png)

![N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B6061129.png)